molecular formula C16H36O3Si B1585056 Decyltriethoxysilane CAS No. 2943-73-9

Decyltriethoxysilane

Cat. No.: B1585056
CAS No.: 2943-73-9
M. Wt: 304.54 g/mol
InChI Key: BAAAEEDPKUHLID-UHFFFAOYSA-N
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Description

Decyltriethoxysilane, also known as n-Decyltriethoxysilane, is an organosilicon compound with the molecular formula C16H36O3Si. It is a clear, colorless liquid that is primarily used as a coupling agent and chemical additive. The compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, which makes it valuable in a wide range of industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyltriethoxysilane can be synthesized through the reaction of decyl alcohol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction is as follows:

C9H19OH+Si(OEt)3HC9H19Si(OEt)3+H2\text{C}_9\text{H}_{19}\text{OH} + \text{Si(OEt)}_3\text{H} \rightarrow \text{C}_9\text{H}_{19}\text{Si(OEt)}_3 + \text{H}_2 C9​H19​OH+Si(OEt)3​H→C9​H19​Si(OEt)3​+H2​

Industrial Production Methods: In industrial settings, this compound is produced by reacting decyl alcohol with silicon tetrachloride (SiCl4) followed by hydrolysis and ethanolysis. The process involves multiple steps, including:

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming decylsilanetriol and ethanol.

    Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The ethoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or moisture in the presence of an acid or base catalyst.

    Condensation: Acidic or basic conditions to promote siloxane bond formation.

    Substitution: Various nucleophiles can be used to replace the ethoxy groups.

Major Products:

Scientific Research Applications

Decyltriethoxysilane has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    Octadecyltriethoxysilane: Similar in structure but with a longer carbon chain, providing greater hydrophobicity.

    Hexathis compound: Another long-chain silane with similar properties.

    Propyltriethoxysilane: Shorter carbon chain, resulting in different surface properties.

Uniqueness: this compound is unique due to its balance between hydrophobicity and reactivity. The decyl group provides sufficient hydrophobicity for many applications, while the triethoxysilane group ensures strong adhesion and stability on various substrates .

Properties

IUPAC Name

decyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAAEEDPKUHLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183644
Record name Decyltriethoxysilane
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Molecular Weight

304.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2943-73-9
Record name Decyltriethoxysilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyltriethoxysilane
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Record name Decyltriethoxysilane
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Record name Decyltriethoxysilane
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Record name DECYLTRIETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Decyltriethoxysilane interacts with surfaces primarily through its hydrolyzable ethoxy groups. These groups undergo hydrolysis in the presence of moisture to form silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces like silicon dioxide (SiO2), aluminum oxide (Al2O3), and even other DTES molecules. This condensation reaction leads to the formation of strong covalent Si-O-Si bonds, effectively anchoring DTES to the surface. [, , ]

ANone: this compound has the following characteristics:

  • Spectroscopic data:
    • FTIR: Characteristic absorption bands for Si-O-Si, Si-C, and C-H bonds. [, , ]
  • Corrosion protection: DTES coatings on magnesium significantly reduce corrosion rates by acting as a barrier against corrosive agents. [, ]
  • Modifying electronic properties: Functionalizing TiO2 nanoparticles with DTES influences their density of states, impacting their electronic properties and potential applications in solar cells. []
  • Creating hydrophobic surfaces: DTES modifications introduce hydrophobicity, valuable in applications like microfluidics and self-cleaning surfaces. []

A: While DTES itself is not a catalyst, it serves as a precursor for synthesizing immobilized catalysts. For example, it can be used to anchor benzocrown ethers onto silica surfaces. These immobilized crown ethers, when complexed with platinum, exhibit high catalytic activity for the hydrosilylation of olefins. []

A: As with any chemical, handling DTES requires caution. While not extensively studied, available data suggests that DTES can be an irritant to the skin and eyes. Therefore, appropriate personal protective equipment should be used during handling. Limited information is available regarding its chronic toxicity or environmental impact, necessitating further research to fully understand its safety profile. []

ANone: Various analytical techniques are employed to characterize DTES and confirm its presence on modified surfaces:

  • Contact Angle Measurements: Assess the hydrophobicity of surfaces treated with DTES. [, , , , ]

A: Yes, several alternatives to DTES are available, each with its own set of properties and applications. These alternatives include other alkylsilanes with varying chain lengths (e.g., octyltriethoxysilane, hexyltriethoxysilane), silanes with different functional groups (e.g., aminopropyltriethoxysilane), and even non-silane based surface modifiers. The choice of the most suitable alternative depends on the specific application and desired surface properties. [, ]

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